6-Hydrazinylpyridine-3-sulfonamide

Vue d'ensemble

Description

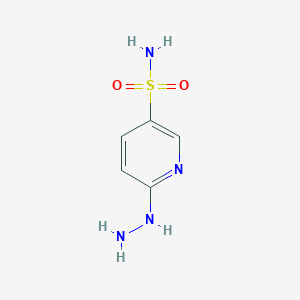

6-Hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 g/mol It is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further substituted with a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include azo compounds, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

One notable application of 6-hydrazinylpyridine-3-sulfonamide is its potential antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial pathogens. For instance, derivatives have been shown to affect the production of virulence factors in Pseudomonas aeruginosa, thereby reducing its pathogenicity without directly inhibiting bacterial growth .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies suggest that derivatives containing the pyridine and sulfonamide moieties can inhibit cancer cell invasion and proliferation. For example, specific analogs have demonstrated effectiveness against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Antidiabetic Effects

Recent findings have indicated that sulfonamide derivatives related to this compound exhibit inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This suggests a potential role in managing diabetes by regulating blood sugar levels .

Catalysis

In the realm of chemistry, this compound serves as a reagent in organic transformations and as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various reactions, making it valuable in synthetic organic chemistry.

Material Science

The compound is also being explored for applications in material science. Its ability to form stable bonds with different substrates makes it a candidate for use in developing new materials with specific properties, such as enhanced durability or reactivity.

Case Studies

- Antimicrobial Efficacy Study : A study utilizing Drosophila melanogaster models demonstrated that derivatives of this compound could significantly enhance survival rates against infections caused by Pseudomonas aeruginosa. The mechanism involved iron-chelation properties that reduced bacterial virulence factors while promoting host survival .

- Cancer Cell Line Inhibition : In vitro studies have shown that certain analogs of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies indicated that the compounds could induce apoptosis and inhibit cell migration, suggesting their potential utility in cancer therapy .

Mécanisme D'action

The mechanism of action of 6-Hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria and thus exhibiting antibacterial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydrazinylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

6-Hydrazinylpyridine-3-phosphonamide: Contains a phosphonamide group instead of a sulfonamide group.

6-Hydrazinylpyridine-3-thioamide: Features a thioamide group in place of the sulfonamide group.

Uniqueness

6-Hydrazinylpyridine-3-sulfonamide is unique due to the presence of both hydrazinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Activité Biologique

6-Hydrazinylpyridine-3-sulfonamide is a compound that exhibits significant biological activity due to its unique chemical structure, which includes both hydrazinyl and sulfonamide functional groups. This combination allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₉H₁₆N₄O₂S, with a molecular weight of approximately 244.31 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridine Ring | Contains nitrogen in the aromatic ring, enhancing reactivity. |

| Sulfonamide Group | Contributes to antibacterial properties. |

| Hydrazinyl Moiety | Imparts unique reactivity and potential anticancer activity. |

Biological Activities

Research indicates that this compound possesses multiple biological activities, including:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, likely due to its ability to inhibit bacterial folate synthesis.

- Anticancer Potential : Studies suggest that compounds with hydrazinyl groups can induce apoptosis in cancer cells by interacting with specific molecular targets and disrupting normal cellular functions .

- Anti-inflammatory Effects : Some derivatives of hydrazones exhibit anti-inflammatory properties, which may also be relevant to this compound .

The mechanism of action for this compound involves its binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to:

- Disruption of metabolic pathways in bacteria, resulting in growth inhibition.

- Induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting potent antibacterial activity .

- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity Profile |

|---|---|---|

| N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide | Contains tert-butyl group | Enhanced lipophilicity; potential for improved pharmacokinetics |

| N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide | Diethyl substitution | Different interaction profile; studied for similar antimicrobial properties |

| 5-Hydrazinopyridine-2-sulfonamide | Hydrazine at different position | Distinct reactivity patterns affecting biological activity |

Propriétés

IUPAC Name |

6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-5-2-1-4(3-8-5)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODFJZCIJKBHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.